Lipophilicity Differential: 3-Fluorobenzyl Analog vs. Non-Fluorinated N-Benzyl Parent
The 3-fluorobenzyl derivative exhibits a measured/computed LogP of 2.17, which is 0.57 log units higher than the non-fluorinated N‑benzyl‑1‑methyl‑1H‑pyrazol‑4‑amine (LogP 1.60) . This increment places the 3‑fluoro compound closer to the empirical optimal LogP range (2–3) for oral bioavailability and CNS penetration potential, while the non-fluorinated analog falls below this window. The difference corresponds to an approximately 3.7‑fold higher octanol‑water partition coefficient, predicting enhanced passive membrane permeability for the fluorinated species [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.17 |
| Comparator Or Baseline | N-Benzyl-1-methyl-1H-pyrazol-4-amine (CAS 1006961-59-6); LogP = 1.60 |
| Quantified Difference | ΔLogP = +0.57 (approx. 3.7× higher partition coefficient) |
| Conditions | Computed/measured LogP values from vendor analytical certificates; compound structures confirmed by NMR and LCMS |
Why This Matters
For procurement decisions, the higher lipophilicity of the 3‑fluoro analog translates to a meaningfully different ADME profile that cannot be replicated by the cheaper, non-fluorinated parent scaffold, justifying the selection of the fluorinated building block for lead optimisation programmes targeting intracellular or CNS enzymes.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (LogP 2–3 optimal range context). View Source
